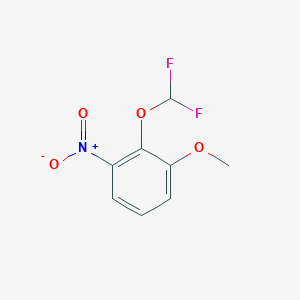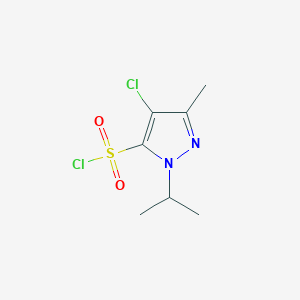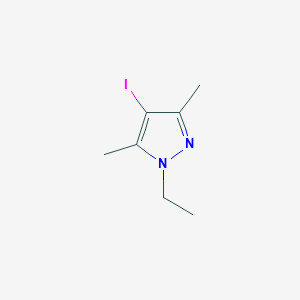
Silane, trichloro-18-nonadecenyl-
Übersicht
Beschreibung
Silane, trichloro-18-nonadecenyl- is a chlorosilane compound with the chemical formula C19H37Cl3Si. It is a member of the silane family, which are silicon-based compounds widely used in various industrial and scientific applications. This compound is particularly notable for its use in surface modification and as a precursor in the synthesis of other silicon-containing compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of silane, trichloro-18-nonadecenyl- typically involves the reaction of nonadecenyl alcohol with trichlorosilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows: [ \text{C19H37OH} + \text{HSiCl}_3 \rightarrow \text{C19H37SiCl}_3 + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of silane, trichloro-18-nonadecenyl- often employs large-scale reactors where the reactants are mixed and heated to the desired temperature. The process may involve distillation to purify the final product. The use of catalysts can enhance the reaction rate and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, trichloro-18-nonadecenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the trichlorosilane group to silane or other lower chlorosilanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alcohols, amines, and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes .
Wissenschaftliche Forschungsanwendungen
Silane, trichloro-18-nonadecenyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other silicon-containing compounds.
Biology: Employed in the modification of biological surfaces to enhance biocompatibility.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants
Wirkmechanismus
The mechanism of action of silane, trichloro-18-nonadecenyl- involves the formation of strong covalent bonds with various substrates. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, making it highly versatile. The molecular targets include hydroxyl groups on surfaces, leading to the formation of siloxane linkages .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trichlorosilane (HSiCl3): A simpler chlorosilane used in the production of ultrapure silicon.
Silane (SiH4): A basic silicon hydride used as a precursor in semiconductor manufacturing.
Dichlorosilane (H2SiCl2): Used in the production of polysilicon and other silicon-based materials
Uniqueness
Silane, trichloro-18-nonadecenyl- is unique due to its long nonadecenyl chain, which imparts specific surface properties and reactivity. This makes it particularly useful in applications requiring surface modification and functionalization .
Eigenschaften
IUPAC Name |
trichloro(nonadec-18-enyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(20,21)22/h2H,1,3-19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCHJVKOPMFQDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37Cl3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469876 | |
| Record name | Silane, trichloro-18-nonadecenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125282-19-1 | |
| Record name | Silane, trichloro-18-nonadecenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-fluoro-4-nitrophenoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B3046434.png)










![ethyl 1-(4-chlorobenzyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3046454.png)


